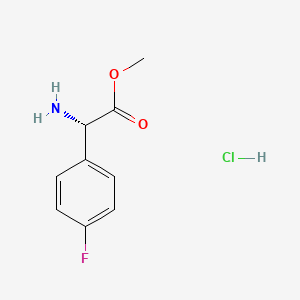

Methyl L-2-(4-fluorophenyl)glycinate HCl

Description

BenchChem offers high-quality Methyl L-2-(4-fluorophenyl)glycinate HCl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl L-2-(4-fluorophenyl)glycinate HCl including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl (2S)-2-amino-2-(4-fluorophenyl)acetate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO2.ClH/c1-13-9(12)8(11)6-2-4-7(10)5-3-6;/h2-5,8H,11H2,1H3;1H/t8-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLGSKYIBZLQSFR-QRPNPIFTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=C(C=C1)F)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](C1=CC=C(C=C1)F)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00725443 | |

| Record name | Methyl (2S)-amino(4-fluorophenyl)acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00725443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

916602-09-0 | |

| Record name | Methyl (2S)-amino(4-fluorophenyl)acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00725443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Importance of a Fluorinated Chiral Building Block

An In-depth Technical Guide to Methyl L-2-(4-fluorophenyl)glycinate HCl

In the landscape of modern drug discovery, the rational design of small molecule therapeutics hinges on the availability of high-quality, stereochemically defined building blocks. Methyl L-2-(4-fluorophenyl)glycinate Hydrochloride (HCl), a non-proteinogenic amino acid derivative, represents a quintessential example of such a crucial intermediate. Its structure combines three key features that make it highly valuable to medicinal chemists: a chiral center dictating specific three-dimensional orientation, a reactive methyl ester for facile chemical modification, and a strategically placed fluorine atom on the phenyl ring.

The incorporation of fluorine into drug candidates is a widely recognized strategy to enhance pharmacological properties.[1][2] Fluorine's high electronegativity and small size can modulate a molecule's acidity (pKa), lipophilicity, and metabolic stability, often leading to improved bioavailability and target-binding affinity.[1] This guide provides an in-depth technical overview of Methyl L-2-(4-fluorophenyl)glycinate HCl, intended for researchers, scientists, and drug development professionals who utilize such building blocks to construct the next generation of therapeutics. We will delve into its fundamental properties, synthesis, analytical characterization, and strategic applications, providing both the "how" and the "why" from a field-proven perspective.

Core Chemical Identity and Physicochemical Properties

Methyl L-2-(4-fluorophenyl)glycinate HCl is the hydrochloride salt of the methyl ester of L-2-(4-fluorophenyl)glycine. The hydrochloride form enhances stability and improves handling characteristics compared to the free base, which is more prone to degradation or polymerization.

Chemical Structure

The molecule's structure is defined by a central alpha-carbon, which is a stereocenter, bonded to an amino group (protonated as an ammonium chloride salt), a methyl ester, a hydrogen atom, and a 4-fluorophenyl group.

Caption: Chemical structure of Methyl L-2-(4-fluorophenyl)glycinate HCl.

Physicochemical Data

The following table summarizes the key identifying and physical properties of the compound.

| Property | Value | Reference(s) |

| CAS Number | 916602-09-0 | [3][4] |

| IUPAC Name | methyl (2S)-2-amino-2-(4-fluorophenyl)acetate;hydrochloride | [3] |

| Molecular Formula | C₉H₁₁ClFNO₂ | [3] |

| Molecular Weight | 219.64 g/mol | [4] |

| Appearance | Solid | [4] |

| Purity | Typically ≥97% | [4] |

| Canonical SMILES | COC(=O)C1=CC=C(F)C=C1.Cl | [3] |

| InChI Key | JLGSKYIBZLQSFR-QRPNPIFTSA-N | [3][4] |

| Storage | Ambient, in a dry, well-sealed container | [4][5] |

Synthesis and Purification: A Protocol Built on Trustworthiness

The most direct and common synthesis of Methyl L-2-(4-fluorophenyl)glycinate HCl involves the esterification of the parent amino acid, L-2-(4-fluorophenyl)glycine. The protocol described below utilizes trimethylsilyl chloride (TMSCl) in methanol, a reliable and mild method for converting amino acids to their methyl ester hydrochlorides.[6]

Causality Behind Experimental Choices

-

Reagents: Methanol serves as both the solvent and the esterifying agent. TMSCl is the key reagent; it reacts with methanol in situ to generate anhydrous HCl gas, which is the true catalyst for the esterification. This method avoids the direct handling of corrosive HCl gas and ensures anhydrous conditions, which are critical to drive the esterification equilibrium towards the product.

-

Temperature: The reaction proceeds efficiently at room temperature, making it operationally simple and avoiding potential side reactions or degradation that can occur at elevated temperatures.

-

Monitoring: Thin-Layer Chromatography (TLC) is a crucial self-validating step. By visualizing the consumption of the starting amino acid (which typically remains at the baseline in common solvent systems) and the appearance of the more mobile ester product, the reaction's progress can be reliably tracked.

Experimental Protocol: Esterification via TMSCl/Methanol

-

Preparation: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add L-2-(4-fluorophenyl)glycine (0.10 mol, 16.9 g).

-

Inert Atmosphere (Optional but Recommended): Purge the flask with an inert gas (e.g., nitrogen or argon) to minimize moisture.

-

Reagent Addition: Under stirring, slowly add anhydrous methanol (120 mL). The amino acid will likely form a suspension.

-

Catalyst Generation: To this suspension, add trimethylsilyl chloride (TMSCl) (0.22 mol, 28 mL) dropwise over 15-20 minutes using an addition funnel.

-

Expertise Note: The addition is exothermic. While an ice bath is not strictly necessary for this scale, for larger scales, cooling is advised to maintain control. The suspension should clarify as the reaction proceeds and the soluble hydrochloride salt of the product forms.

-

-

Reaction: Stir the mixture at room temperature for 4-6 hours.

-

Monitoring: Monitor the reaction's completion by TLC (e.g., using a mobile phase of Dichloromethane:Methanol 9:1). The starting material spot should be completely consumed.

-

Work-up: Once complete, remove the solvent and excess reagents under reduced pressure using a rotary evaporator. The crude product will be obtained as a solid.

-

Purification: The crude product is often of high purity. However, for exacting applications, recrystallization can be performed. Triturate the solid with cold diethyl ether (100 mL), stir for 30 minutes, and then collect the solid by vacuum filtration. Wash the filter cake with another portion of cold diethyl ether (50 mL) and dry under vacuum to yield the final product as a white solid.

Synthesis Workflow Diagram

Caption: Role as a versatile intermediate in complex molecule synthesis.

Safety, Handling, and Storage

Adherence to proper safety protocols is essential when handling any chemical reagent. The information below is a summary and should be supplemented by a full review of the Safety Data Sheet (SDS).

-

Hazard Identification: The compound is classified with the GHS07 pictogram (Exclamation mark). [4] * H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Measures:

-

P261: Avoid breathing dust. [4] * P280: Wear protective gloves/protective clothing/eye protection/face protection. [4] * P302+P352: IF ON SKIN: Wash with plenty of water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [4]* Personal Protective Equipment (PPE): Standard laboratory PPE is required, including a lab coat, safety glasses or goggles, and nitrile gloves. Work should be conducted in a well-ventilated fume hood.

-

-

Storage: Store in a tightly closed container in a cool, dry place. [4]The hydrochloride salt is generally stable under ambient conditions but is hygroscopic.

References

-

A Convenient Synthesis of Amino Acid Methyl Esters. Molecules. [Link]

-

Drug Discovery Based on Fluorine-Containing Glycomimetics. MDPI. [Link]

-

Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives. Organic Letters. [Link]

-

The Magic Methyl and Its Tricks in Drug Discovery and Development. Pharmaceuticals. [Link]

- Preparation method of L(+)-p-fluorophenyl glycine.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. METHYL L-2-(4-FLUOROPHENYL)GLYCINATE HYDROCHLORIDE | 916602-09-0 [sigmaaldrich.com]

- 5. chemscene.com [chemscene.com]

- 6. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

Methyl L-2-(4-fluorophenyl)glycinate HCl (CAS 916602-09-0): A Technical Guide to Chiral Fluorinated Amino Acid Derivatives in Drug Design and Synthesis

Executive Summary

Methyl L-2-(4-fluorophenyl)glycinate hydrochloride (CAS 916602-09-0) is a highly specialized, non-natural chiral amino acid derivative. Characterized by a 4-fluoro-substituted phenyl ring and a methyl-protected carboxylate, this building block is a cornerstone in modern medicinal chemistry, peptide engineering, and the synthesis of complex natural product derivatives[1]. This whitepaper provides a comprehensive technical analysis of its physicochemical properties, structural rationale, and field-proven experimental workflows designed for researchers and drug development professionals.

Physicochemical Profiling & Structural Rationale

The molecular architecture of Methyl L-2-(4-fluorophenyl)glycinate HCl is deliberately engineered to solve specific pharmacokinetic and synthetic challenges in drug design.

Table 1: Physicochemical Properties [1]

| Property | Value / Description |

|---|---|

| CAS Number | 916602-09-0 |

| Chemical Name | (S)-Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride |

| Molecular Formula | C9H11ClFNO2 |

| Molecular Weight | 219.64 g/mol |

| Stereochemistry | L-isomer (S-configuration) |

| Physical State | Solid |

| Purity | ≥ 97% |

Structural Causality & Design Logic:

-

4-Fluoro Substitution : The fluorine atom at the para position of the phenyl ring serves three distinct purposes. First, it acts as a metabolic shield, blocking cytochrome P450-mediated para-hydroxylation, thereby increasing the half-life of the resulting drug candidate. Second, the high electronegativity and lipophilicity of fluorine enhance membrane permeability. Third, the ¹⁹F nucleus provides an exceptional, zero-background probe for Nuclear Magnetic Resonance (NMR) structural studies[2].

-

Methyl Ester Protection : The C-terminal methyl ester prevents unwanted polymerization during synthesis and directs reactivity exclusively to the N-terminal primary amine.

-

Hydrochloride Salt : Storing the molecule as an HCl salt prevents spontaneous self-condensation (diketopiperazine formation) that plagues free alpha-amino esters, ensuring long-term shelf stability and consistent stoichiometry during reactions[3].

Mechanistic advantages of 4-fluoro substitution in phenylglycine derivatives.

Mechanistic Applications in Drug Discovery

Peptide Engineering & Mutasynthesis

The incorporation of non-natural amino acids into complex macrocycles is a proven strategy to overcome antimicrobial resistance. In the biosynthesis of streptogramin antibiotics, researchers have successfully utilized biotransformation-coupled mutasynthesis to engineer the phenylglycine residue of pristinamycin[4]. By supplementing engineered E. coli fermentation broths with 4-fluorophenylglycine derivatives, novel compounds such as 6-fluoropristinamycin I have been generated, exhibiting altered antimicrobial profiles and demonstrating the utility of this scaffold in advanced mutasynthesis[5][6].

Furthermore, the scaffold is utilized in the design of anti-proliferative agents. Emodin derivatives linked with various amino acids have been synthesized to improve water solubility and target specificity[7]. Conjugation strategies employing fluorinated phenylglycine derivatives provide critical structure-activity relationship (SAR) data for inducing cell cycle arrest and apoptosis in human hepatic carcinoma (HepG2) cells[8][9].

¹⁹F NMR Structural Analysis of Membrane-Associated Peptides

Understanding the transient conformations of membrane-active peptides (e.g., fusogenic or antimicrobial peptides like gramicidin S) requires highly sensitive probes. The 4-fluorophenylglycine moiety is directly attached to the peptide backbone, acting as a stiff, well-defined reporter group[2]. Because biological systems lack endogenous fluorinated molecules, ¹⁹F NMR provides a zero-background signal. This allows researchers to monitor the peptide's interaction with uncharged and negatively charged lipid bilayers without the steric bulk of traditional fluorescent tags[2].

Experimental Workflows & Protocols

The following protocols detail the incorporation of Methyl L-2-(4-fluorophenyl)glycinate HCl into a growing peptide chain via solution-phase synthesis, emphasizing the causality behind reagent selection to prevent epimerization.

Solution-phase peptide coupling workflow utilizing the methyl ester for C-terminal protection.

Protocol 1: Solution-Phase Amide Coupling

Objective: Couple an N-protected amino acid to Methyl L-2-(4-fluorophenyl)glycinate HCl while minimizing epimerization. Causality Check: Phenylglycine derivatives are highly prone to racemization/epimerization at the alpha-carbon because the adjacent phenyl ring stabilizes the intermediate carbanion. Therefore, a highly efficient coupling reagent (HATU) and a non-nucleophilic base (DIPEA) are strictly required to ensure rapid amide bond formation before epimerization can occur.

-

Preparation : Dissolve the N-protected amino acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration) under an inert argon atmosphere.

-

Activation : Add N,N-Diisopropylethylamine (DIPEA) (2.0 equiv) dropwise at 0 °C. Stir for 5 minutes to form the active OAt ester.

-

Free-Basing & Coupling : Add Methyl L-2-(4-fluorophenyl)glycinate HCl (1.05 equiv) followed by an additional 1.0 equiv of DIPEA (to neutralize the HCl salt and liberate the nucleophilic primary amine).

-

Reaction : Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor completion via LC-MS or TLC (n-hexane/EtOAc).

-

Workup (Self-Validation) : Dilute the mixture with Ethyl Acetate (EtOAc). Wash the organic layer sequentially with 1M HCl (removes unreacted amine), saturated NaHCO₃ (removes acidic byproducts and residual HATU), and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol 2: Mild Methyl Ester Hydrolysis (Saponification)

Objective: Deprotect the C-terminus for subsequent chain elongation. Causality Check: Strong bases or elevated temperatures will rapidly racemize the sensitive phenylglycine chiral center. Lithium hydroxide (LiOH) in a mixed aqueous/organic solvent system at 0 °C provides the mildest effective conditions for saponification.

-

Solvation : Dissolve the coupled methyl ester intermediate in a 3:1:1 mixture of THF:MeOH:H₂O (0.1 M).

-

Hydrolysis : Cool the solution to 0 °C. Add LiOH monohydrate (1.5 equiv) in one portion.

-

Monitoring : Stir at 0 °C for 1–2 hours. Self-Validation: Do not let the reaction run overnight, as extended exposure to base increases the risk of epimerization. Confirm the disappearance of the starting material via LC-MS.

-

Acidification & Extraction : Evaporate the organic solvents under reduced pressure. Dilute the aqueous residue with water and cool to 0 °C. Carefully acidify to pH 3 using 1M KHSO₄ (avoids the harshness of HCl which can cleave acid-sensitive protecting groups like Boc). Extract the aqueous layer three times with EtOAc.

-

Isolation : Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the free carboxylic acid, ready for the next coupling cycle.

References

-

RSC Chemical Biology | Biotransformation-coupled mutasynthesis for the generation of novel pristinamycin derivatives by engineering the phenylglycine residue (Hennrich et al., 2023) URL: [Link]

-

Molecules (MDPI) | Design and Synthesis of Novel Anti-Proliferative Emodin Derivatives and Studies on their Cell Cycle Arrest, Apoptosis Pathway and Migration (Yang et al., 2019) URL: [Link]

-

ChemBioChem | 4-fluorophenylglycine as a label for 19F NMR structure analysis of membrane-associated peptides (Afonin et al., 2003) URL: [Link]

Sources

- 1. (S)-Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride | 916602-09-0 [sigmaaldrich.com]

- 2. 4-fluorophenylglycine as a label for 19F NMR structure analysis of membrane-associated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. combi-blocks.com [combi-blocks.com]

- 4. Biotransformation-coupled mutasynthesis for the generation of novel pristinamycin derivatives by engineering the phenylglycine residue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biotransformation-coupled mutasynthesis for the generation of novel pristinamycin derivatives by engineering the phenylglycine residue - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]

- 6. Biotransformation-coupled mutasynthesis for the generation of novel pristinamycin derivatives by engineering the phenylglycine residue - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. Design and Synthesis of Novel Anti-Proliferative Emodin Derivatives and Studies on their Cell Cycle Arrest, Apoptosis Pathway and Migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Engineering Neuropharmacological and Structural Paradigms with Methyl L-2-(4-fluorophenyl)glycinate HCl

Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Application Guide

Executive Summary

In the rapidly evolving landscape of neuropharmacology and peptide engineering, non-proteinogenic amino acids serve as critical structural and functional modulators. Among these, Methyl L-2-(4-fluorophenyl)glycinate HCl (the methyl ester hydrochloride salt of L-4-fluorophenylglycine, or L-4FPG) emerges as a highly versatile building block. As a Senior Application Scientist, I have structured this guide to move beyond basic chemical properties, dissecting the causality behind its physicochemical design, its role as a potent ASCT1/2 transport inhibitor, and its utility as a bio-orthogonal 19 F NMR label in peptide synthesis.

The Physicochemical Rationale: Why the Methyl Ester HCl Salt?

The base molecule, L-4-fluorophenylglycine, possesses intrinsic biological activity. However, utilizing the free amino acid in high-throughput assays or complex syntheses presents distinct challenges due to its zwitterionic nature at physiological pH. The specific formulation of Methyl L-2-(4-fluorophenyl)glycinate HCl solves these issues through two critical modifications:

-

Methyl Esterification (The Prodrug Advantage): Converting the carboxylic acid to a methyl ester masks the negative charge, significantly increasing the partition coefficient (LogP). In cell-based assays, this enhanced lipophilicity allows the molecule to rapidly cross lipid bilayers. Once intracellular, endogenous esterases cleave the methyl group to liberate the active L-4FPG [1]. In synthetic chemistry, the methyl ester acts as a robust C-terminal protecting group.

-

Hydrochloride Salt Formulation (Stability & Solubility): The free base of the methyl ester is highly susceptible to nucleophilic attack by its own primary amine, which can lead to auto-condensation and the formation of inactive diketopiperazines. The HCl salt protonates the amine, neutralizing its nucleophilicity to ensure long-term shelf stability while providing excellent solubility in polar assay buffers and organic solvents (e.g., DMSO, DMF).

Pharmacological Mechanisms: ASCT1/2 Inhibition and Glutamatergic Modulation

L-4FPG is a targeted inhibitor of the neutral amino acid transporters ASCT1 (SLC1A4) and ASCT2 (SLC1A5) . These solute carriers are responsible for the cellular reuptake of D-serine, a critical co-agonist at the N-methyl-D-aspartate receptor (NMDAR).

By blocking ASCT1/2, L-4FPG prevents D-serine clearance, thereby elevating extracellular D-serine concentrations. This localized increase enhances NMDAR-mediated glutamatergic signaling, triggering the downstream activation of the mammalian target of rapamycin (mTOR) pathway. This molecular cascade promotes rapid synaptic plasticity, producing robust antidepressant-like effects and enhancing resilience to chronic stress [1].

Mechanism of L-4FPG-mediated ASCT1/2 inhibition and mTOR pathway activation.

Structural Biology: 19 F NMR Labeling in Peptide Engineering

Beyond neuropharmacology, the rigid phenylglycine backbone and para-fluoro substitution make L-4FPG an exceptional bio-orthogonal label for 19 F Nuclear Magnetic Resonance (NMR) spectroscopy. When incorporated into membrane-associated peptides (e.g., antimicrobial or fusogenic peptides), the 19 F nucleus provides highly sensitive structural data regarding transient peptide conformations in lipid bilayers. Unlike bulky fluorescent tags, the compact fluorine atom does not disrupt the peptide's native amphiphilic α -helical fold [2].

Experimental Workflows (Self-Validating Protocols)

Protocol A: In Vitro ASCT1/2 Transport Inhibition Assay

Causality: To accurately measure transport inhibition, we utilize radiolabeled [3H] -D-serine. The methyl ester of L-4FPG must be pre-incubated with the cells to allow intracellular esterases sufficient time to liberate the active free acid, ensuring maximum target engagement before the radioligand is introduced.

Step-by-Step Methodology:

-

Cell Preparation: Seed primary astrocytes or ASCT2-expressing HEK293 cells in 96-well plates and culture until 80% confluent.

-

Compound Preparation: Dissolve Methyl L-2-(4-fluorophenyl)glycinate HCl in DMSO (stock), then dilute in Na + -containing HEPES buffer (final DMSO < 0.5%).

-

Pre-incubation (Critical Step): Incubate cells with the compound for 30 minutes at 37°C. Causality: Allows esterase-mediated prodrug cleavage.

-

Radioligand Addition: Add 1μCi/mL of [3H] -D-serine to the wells. Incubate for exactly 10 minutes.

-

Termination: Rapidly aspirate the medium and wash three times with ice-cold Na + -free buffer (choline chloride replacement). Causality: Na + -free conditions immediately halt ASCT-mediated transport.

-

Quantification: Lyse cells in 0.1M NaOH and measure intracellular radioactivity via liquid scintillation counting.

-

Validation & Controls: Include a vehicle control (0.5% DMSO) for baseline uptake, and a known ASCT inhibitor (e.g., Benzylserine) as a positive control.

Protocol B: Solution-Phase Peptide Coupling

Causality: The methyl ester protects the C-terminus, strictly directing the coupling reaction to the N-terminus of the L-4FPG molecule. Because the compound is an HCl salt, it must be neutralized in situ with a mild base (DIPEA) to liberate the nucleophilic free amine for successful amide bond formation.

Solution-phase peptide coupling workflow utilizing Methyl L-4FPG HCl.

Step-by-Step Methodology:

-

Activation: Dissolve the N-protected amino acid (e.g., Fmoc-AA-OH) and HATU (1.1 eq) in anhydrous DMF. Add DIPEA (2.0 eq) and stir for 5 minutes.

-

Neutralization & Addition: Add Methyl L-2-(4-fluorophenyl)glycinate HCl (1.0 eq) followed by an additional 1.5 eq of DIPEA to neutralize the HCl salt.

-

Coupling: Stir the reaction mixture at room temperature under nitrogen for 2 hours.

-

Workup: Quench the reaction with water. Extract with Ethyl Acetate (EtOAc). Wash the organic layer successively with 1M HCl (removes unreacted amines), saturated NaHCO 3 (removes unreacted acids), and brine.

-

Validation & Controls: Monitor reaction completion via LC-MS or TLC (Ninhydrin stain will show the disappearance of the primary amine).

Quantitative Data Summaries

Table 1: Physicochemical Profile & Pharmacological Targets [3]

| Parameter | Value / Description | Impact on Experimental Design |

| Molecular Formula | C 9 H 11 ClFNO 2 | Requires mass adjustment when calculating molarity vs. free acid. |

| Molecular Weight | 219.64 g/mol | Optimal size for small-molecule API development. |

| Primary Targets | ASCT1 (SLC1A4), ASCT2 (SLC1A5) | Modulates glutamatergic signaling via D-serine accumulation. |

| Solubility | Soluble in 1M HCl, DMSO, DMF | Excellent for both biological assays and organic synthesis. |

| Downstream Pathway | mTOR / GluR1 phosphorylation | Induces rapid synaptic plasticity. |

Table 2: 19 F NMR Labeling Advantages (L-4FPG vs. Traditional Labels) [2]

| Feature | L-4FPG Methyl Ester | Traditional Fluorescent Tags (e.g., FITC) |

| Steric Bulk | Minimal (single fluorine atom) | High (large multi-ring systems) |

| Structural Disruption | Negligible; maintains α -helical fold | High risk of altering native conformation |

| Sensitivity | 100% natural abundance 19 F | Prone to photobleaching |

| Background Noise | Zero (no endogenous fluorine in biology) | High (autofluorescence in tissues) |

Conclusion

Methyl L-2-(4-fluorophenyl)glycinate HCl is a masterclass in chemical engineering applied to biological problems. By leveraging the lipophilicity of the methyl ester and the stability of the hydrochloride salt, researchers can effectively utilize this compound as a potent ASCT1/2 inhibitor for neuropsychiatric drug discovery, or as a precision 19 F NMR label for unraveling complex peptide-membrane interactions. Strict adherence to the causality-driven protocols outlined above ensures reproducible, high-fidelity data in both pharmacological and synthetic applications.

References

-

Kuo, T.-H., et al. (2022). "L-4-Fluorophenylglycine produces antidepressant-like effects and enhances resilience to stress in mice." Biomedicine & Pharmacotherapy. URL:[Link]

-

Afonin, S., et al. (2003). "4-fluorophenylglycine as a label for 19F NMR structure analysis of membrane-associated peptides." ChemBioChem. URL:[Link]

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 853015, 4-Fluoro-L-phenylglycine." PubChem. URL:[Link]

Stability and Storage of Methyl L-2-(4-fluorophenyl)glycinate HCl: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl L-2-(4-fluorophenyl)glycinate hydrochloride is a critical chiral building block in the synthesis of various pharmaceutical compounds. Its purity and stability are paramount to ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for this compound. It delves into its chemical and physical properties, potential degradation pathways under various stress conditions, and robust, stability-indicating analytical methodologies for its assessment. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals, enabling them to handle, store, and analyze this important intermediate with the highest degree of scientific rigor.

Introduction

The hydrochloride salt of the methyl ester of L-2-(4-fluorophenyl)glycinate is a key intermediate in the synthesis of a number of pharmaceuticals. The presence of a chiral center and a reactive ester functional group necessitates a thorough understanding of its stability profile to prevent the formation of impurities that could compromise the quality and safety of the final drug product. This guide synthesizes available technical data and scientific principles to provide a framework for maintaining the integrity of Methyl L-2-(4-fluorophenyl)glycinate HCl throughout its lifecycle, from laboratory research to commercial manufacturing.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of Methyl L-2-(4-fluorophenyl)glycinate HCl is essential for its proper handling and storage.

| Property | Value | Source |

| Chemical Formula | C₉H₁₁ClFNO₂ | N/A |

| Molecular Weight | 219.64 g/mol | N/A |

| Appearance | White to off-white solid | N/A |

| Melting Point | Not available | N/A |

| Solubility | Soluble in water | N/A |

| pKa | Not available | N/A |

Potential Degradation Pathways

Hydrolytic Degradation

The ester functional group is susceptible to hydrolysis under both acidic and basic conditions, yielding L-2-(4-fluorophenyl)glycinate and methanol. This is a primary degradation pathway for many ester-containing compounds.[1]

Caption: Proposed hydrolytic degradation of Methyl L-2-(4-fluorophenyl)glycinate HCl.

Oxidative Degradation

The amino acid moiety can be susceptible to oxidative degradation. Studies on similar phenylglycine derivatives suggest that oxidative decarboxylation can occur, leading to the formation of 4-fluorobenzaldehyde and other degradation products.

Caption: Potential thermal degradation pathways.

Photodegradation

The 4-fluorophenyl group introduces the potential for photodegradation. Fluoroaromatic compounds can undergo photochemical reactions, including C-F bond cleavage, under UV irradiation. [5][6]The extent of degradation will depend on the wavelength and intensity of the light source.

Caption: Proposed photodegradation pathway.

Recommended Storage and Handling

Based on the available safety data sheets and the potential degradation pathways, the following storage and handling procedures are recommended to maintain the quality and stability of Methyl L-2-(4-fluorophenyl)glycinate HCl:

| Condition | Recommendation | Rationale |

| Temperature | Store refrigerated (2-8 °C). | To minimize the rate of potential thermal degradation and hydrolysis. |

| Atmosphere | Keep container tightly closed in a dry and well-ventilated place. | To protect from moisture, which can accelerate hydrolysis, and from atmospheric oxygen, which can promote oxidation. |

| Light | Store in a light-resistant container. | To prevent photodegradation due to the presence of the fluoroaromatic ring. |

| Incompatibilities | Avoid strong oxidizing agents and strong bases. | To prevent oxidative degradation and base-catalyzed hydrolysis of the ester. |

Stability-Indicating Analytical Methods

A validated stability-indicating analytical method is essential for accurately quantifying Methyl L-2-(4-fluorophenyl)glycinate HCl and its degradation products. [1][7][8]High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and suitable technique for this purpose.

Method Development Considerations

-

Column: A C18 reversed-phase column is a good starting point for separating the parent compound from its potential polar and nonpolar degradants.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically required to achieve adequate separation of all components.

-

Detection: UV detection at a wavelength where the parent compound and its major chromophoric degradants have significant absorbance (e.g., around 220-230 nm) is recommended.

-

Derivatization: For improved sensitivity and selectivity, pre-column or post-column derivatization can be employed. [2][4]Reagents such as o-phthalaldehyde (OPA) or 9-fluorenylmethyl chloroformate (FMOC-Cl) react with the primary amine to form highly fluorescent derivatives. [2]

Representative HPLC Method Protocol (Adaptable)

The following is a representative, adaptable HPLC method protocol for the analysis of a similar amino acid ester. This protocol should be optimized and validated for the specific analysis of Methyl L-2-(4-fluorophenyl)glycinate HCl.

Instrumentation:

-

HPLC system with a gradient pump, autosampler, column oven, and UV or fluorescence detector.

Chromatographic Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: 0.05 M Potassium phosphate buffer, pH 6.5

-

Mobile Phase B: Acetonitrile

-

Gradient:

-

0-5 min: 10% B

-

5-20 min: 10-80% B

-

20-25 min: 80% B

-

25-26 min: 80-10% B

-

26-30 min: 10% B

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Injection Volume: 10 µL

-

Detection: UV at 225 nm

Sample Preparation:

-

Accurately weigh and dissolve the sample in the mobile phase A to a final concentration of approximately 0.5 mg/mL.

-

Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation

The developed HPLC method must be validated according to ICH guidelines (Q2(R1)) to ensure it is suitable for its intended purpose. [9][10]Key validation parameters include:

-

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is demonstrated through forced degradation studies.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

-

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The stability and proper storage of Methyl L-2-(4-fluorophenyl)glycinate HCl are critical for maintaining its quality and ensuring the integrity of the pharmaceutical products derived from it. This technical guide has outlined the key physicochemical properties, potential degradation pathways, recommended storage conditions, and a framework for developing and validating a stability-indicating HPLC method. By adhering to these principles, researchers and drug development professionals can confidently handle and utilize this important building block in their synthetic endeavors, contributing to the development of safe and effective medicines.

References

- Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.

- ICH Guidelines for Analytical Method Valid

- Degradation breakthrough of stabilized compounds with C-F bonds.

- A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis.

- Stability Indicating HPLC Method Development and Valid

- Degradation and Transformation of Organic Fluorine Compounds.

- ICH Q2(R2) guideline on validation of analytical procedures - Step 5. European Medicines Agency. (2023).

- How to Cut HPLC Sample Preparation Time for Derivatizing Amino Acids. AnalyteGuru. (2026).

- Insight into the Photocatalytic Degradation Mechanism for “Forever Chemicals” PFNA by Reduced Graphene Oxide/WO3 Nanoflower Heterostructures. PMC.

- Amino Acid Pre-column Derivatization HPLC Analysis Methods.

Sources

- 1. scispace.com [scispace.com]

- 2. How to Cut HPLC Sample Preparation Time for Derivatizing Amino Acids - AnalyteGuru [thermofisher.com]

- 3. Insight into the Photocatalytic Degradation Mechanism for “Forever Chemicals” PFNA by Reduced Graphene Oxide/WO3 Nanoflower Heterostructures - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]

- 5. Degradation breakthrough of stabilized compounds with C-F bonds [the-innovation.org]

- 6. researchgate.net [researchgate.net]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. ajpaonline.com [ajpaonline.com]

- 9. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 10. ema.europa.eu [ema.europa.eu]

Methodological & Application

synthesis of peptides using Methyl L-2-(4-fluorophenyl)glycinate HCl

Application Note: High-Fidelity Peptide Synthesis Utilizing Methyl L-2-(4-fluorophenyl)glycinate HCl

Introduction & Mechanistic Rationale

The incorporation of non-proteinogenic amino acids into peptide scaffolds is a cornerstone of modern drug discovery. Specifically, Methyl L-2-(4-fluorophenyl)glycinate hydrochloride (often abbreviated as H-L-4-F-Phg-OMe·HCl) serves as a critical building block for synthesizing peptidomimetics, macrocyclic antibiotics, and membrane-active peptides [1]. The 4-fluorophenylglycine moiety imparts enhanced structural rigidity, increased lipophilicity, and provides an invaluable 19F NMR handle for studying peptide-membrane interactions and conformational dynamics in solution [2].

However, the synthesis of peptides containing phenylglycine derivatives is notoriously challenging. The fundamental issue lies in the high acidity of the α -proton. The electron-withdrawing nature of the aromatic ring stabilizes the enolate intermediate formed upon deprotonation, making phenylglycine residues highly susceptible to base-catalyzed epimerization (racemization) during both amide coupling and subsequent ester deprotection steps [1, 3].

As an Application Scientist, it is critical to understand that standard peptide coupling protocols (e.g., HATU/DIPEA) will often result in unacceptable levels of D-epimer formation when applied to 4-fluorophenylglycine. This guide outlines a self-validating, causality-driven methodology to achieve high-yielding, epimerization-free synthesis using this building block.

Figure 1: Base-catalyzed epimerization pathway of phenylglycine derivatives.

Experimental Design: Causality of Reagent Selection

To utilize H-L-4-F-Phg-OMe·HCl as the nucleophilic amine in a coupling reaction, the hydrochloride salt must be neutralized. The choice of base and coupling reagent dictates the stereochemical integrity of the final product.

-

The Base: Strong, unhindered bases like Triethylamine (TEA) or N,N -Diisopropylethylamine (DIPEA, pKa ~10.5) promote rapid α -proton abstraction. To prevent this, 2,4,6-trimethylpyridine (sym-collidine, pKa ~7.4) is strictly required. Collidine is basic enough to liberate the free amine from the HCl salt but insufficiently basic to drive enolization [3].

-

The Coupling Reagent: Uronium/aminium salts like HATU require a base to function, inherently increasing epimerization risk. Instead, a carbodiimide-based approach using DIC (N,N'-Diisopropylcarbodiimide) paired with the highly acidic additive Oxyma Pure (Ethyl cyanohydroxyiminoacetate) is recommended. Oxyma Pure maintains a slightly acidic local environment and rapidly forms a highly reactive active ester, outcompeting the slower epimerization pathway.

Table 1: Effect of Coupling Conditions on 4-F-Phg Epimerization

| Coupling Reagent | Base (Equivalents) | Solvent | Reaction Time | Yield (%) | Diastereomeric Excess (d.e.) |

| HATU | DIPEA (3.0 eq) | DMF | 2 hours | 95% | < 70% (High Epimerization) |

| PyBOP | DIPEA (3.0 eq) | DMF | 2 hours | 91% | ~ 80% |

| DIC / HOBt | Collidine (1.5 eq) | DCM/DMF | 4 hours | 85% | 92% |

| DIC / Oxyma Pure | Collidine (1.1 eq) | DCM/DMF | 2 hours | 94% | > 99% (Optimal) |

Data summarized from established peptide chemistry optimization studies for phenylglycine derivatives [3].

Detailed Experimental Protocols

The following workflows describe the solution-phase coupling of an N-protected amino acid to Methyl L-2-(4-fluorophenyl)glycinate HCl, followed by the highly sensitive saponification step required for downstream C-terminal elongation.

Figure 2: Solution-phase synthesis workflow for 4-F-Phg containing peptides.

Protocol A: Epimerization-Free Amide Coupling

Objective: Couple Fmoc-AA-OH to H-L-4-F-Phg-OMe·HCl.

-

Pre-activation: In an oven-dried round-bottom flask under N 2 , dissolve the N-protected amino acid (Fmoc-AA-OH, 1.0 eq) and Oxyma Pure (1.05 eq) in anhydrous DMF (0.1 M concentration). Cool the mixture to 0 °C in an ice bath.

-

Carbodiimide Addition: Add DIC (1.05 eq) dropwise to the solution. Stir at 0 °C for 10 minutes to allow the formation of the Oxyma active ester.

-

Amine Preparation: In a separate vial, suspend Methyl L-2-(4-fluorophenyl)glycinate HCl (1.0 eq) in anhydrous DCM. Add sym-collidine (1.1 eq) dropwise. Causality note: Exact stoichiometry of collidine prevents excess base from circulating in the reaction mixture.

-

Coupling: Transfer the amine solution dropwise into the pre-activated Fmoc-AA-OH mixture at 0 °C.

-

Reaction Monitoring: Allow the reaction to slowly warm to room temperature. Monitor via LC-MS. Self-validation: The reaction is complete when the mass of the free amine (m/z 184.07 for 4-F-Phg-OMe) disappears, typically within 1.5 to 2 hours.

-

Workup: Dilute the mixture with Ethyl Acetate (EtOAc). Wash sequentially with 0.1 M HCl (3x) to remove collidine and unreacted amine, followed by saturated NaHCO 3 (3x) and brine. Dry over anhydrous Na 2 SO 4 , filter, and concentrate in vacuo.

Protocol B: Controlled C-Terminal Deprotection (Saponification)

Objective: Hydrolyze the methyl ester to a free carboxylic acid without racemizing the 4-F-Phg α -carbon. Caution: Standard NaOH/MeOH protocols at room temperature will cause >50% epimerization of phenylglycine residues.

-

Solvent System: Dissolve the purified dipeptide from Protocol A in a 3:1 mixture of THF:H 2 O. Cool the solution strictly to 0 °C.

-

Hydrolysis: Add a pre-chilled aqueous solution of Lithium Hydroxide (LiOH·H 2 O, 1.2 eq) dropwise. Causality note: LiOH is a milder base than NaOH, and the 0 °C temperature suppresses the activation energy required for enolate formation while still allowing ester hydrolysis.

-

Strict Monitoring: Stir at 0 °C. Sample the reaction every 15 minutes for LC-MS analysis.

-

Immediate Quench: The moment the starting material is consumed (usually 45–60 minutes), immediately quench the reaction by adding 0.1 M HCl dropwise until the pH reaches 3.0. Self-validation: Verify pH with indicator paper. Failure to neutralize immediately will result in rapid epimerization.

-

Extraction: Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over Na 2 SO 4 , and concentrate.

Analytical Validation

To verify the stereochemical integrity of the synthesized peptide, standard reverse-phase LC-MS is insufficient, as diastereomers (L-L vs. L-D) often co-elute on standard C18 columns.

Validation Steps:

-

Chiral HPLC: Analyze the product using a chiral stationary phase (e.g., Chiralpak IC) using a Hexane/Isopropanol gradient. The L-epimer and D-epimer will resolve into distinct peaks, allowing for precise integration and d.e. calculation.

-

19F NMR Spectroscopy: Because the 4-fluorophenyl group is highly sensitive to its magnetic environment, 19F NMR (with proton decoupling) is a rapid and highly authoritative method for detecting epimerization[2]. The L-epimer and D-epimer will present distinct fluorine singlets (typically separated by 0.1 to 0.5 ppm). The absence of a secondary fluorine peak validates the success of the epimerization-free protocols.

References

-

Title: Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products Source: Natural Product Reports (RSC Publishing), 2015. URL: [Link]

-

Title: New Fluorine-Labelled Amino Acids as 19F NMR Reporters for Structural Peptide Studies Source: Mykhailiuk Research / ChemBioChem, 2003 (Referenced via Mykhailiukchem). URL: [Link]

-

Title: Epimerisation in Peptide Synthesis Source: Molecules (PMC - NIH), 2021. URL: [Link]

Application Notes and Protocols: Strategic Use of Protecting Groups for Methyl L-2-(4-fluorophenyl)glycinate HCl

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Synthesis of Non-natural Amino Acid Derivatives

Methyl L-2-(4-fluorophenyl)glycinate, a non-proteinogenic amino acid derivative, is a valuable building block in medicinal chemistry, often incorporated into peptidomimetics and other complex molecular architectures to enhance biological activity and metabolic stability.[1] The presence of the fluorine atom can modulate the electronic properties and conformational preferences of the molecule, making it a desirable motif in drug design. However, the synthetic manipulation of this bifunctional molecule, which contains a reactive primary amine and a methyl ester, necessitates a carefully planned protecting group strategy to prevent unwanted side reactions and ensure regioselectivity.[2][3]

This technical guide provides a comprehensive overview of protecting group strategies for the amine functionality of Methyl L-2-(4-fluorophenyl)glycinate HCl. We will delve into the practical application of the three most common N-protecting groups in peptide chemistry: tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), and 9-Fluorenylmethoxycarbonyl (Fmoc). This guide will not only provide detailed, step-by-step protocols but also explain the underlying chemical principles and strategic considerations for choosing the most appropriate protecting group for a given synthetic route.

The Starting Material: Methyl L-2-(4-fluorophenyl)glycinate HCl

Our starting material is the hydrochloride salt of the methyl ester of L-2-(4-fluorophenyl)glycine. The amine is protonated, which renders it unreactive as a nucleophile. Therefore, before the introduction of any N-protecting group, the free amine must be liberated by treatment with a base. This is a critical first step in all the subsequent protocols.

Section 1: The tert-Butoxycarbonyl (Boc) Group: A Robust and Acid-Labile Workhorse

The Boc group is a cornerstone of amine protection in organic synthesis, prized for its stability to a wide range of reaction conditions, including basic and nucleophilic reagents, and its clean removal under acidic conditions.[4][5]

The Rationale for Choosing Boc Protection

The Boc group is an excellent choice for protecting the amine of Methyl L-2-(4-fluorophenyl)glycinate when subsequent reactions involve basic or nucleophilic reagents, or catalytic hydrogenation. Its acid-lability provides an orthogonal deprotection strategy to the base-labile Fmoc group and the hydrogenolysis-labile Cbz group.

Mechanism of Boc Protection and Deprotection

Protection: The protection reaction proceeds via the nucleophilic attack of the free amine on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc)₂O. The reaction is typically carried out in the presence of a base to neutralize the liberated proton.

Deprotection: The Boc group is removed by treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). Protonation of the carbonyl oxygen leads to the fragmentation of the carbamate into the free amine, carbon dioxide, and a stable tert-butyl cation.[5]

Experimental Protocols

Protocol 1.1: N-Boc Protection of Methyl L-2-(4-fluorophenyl)glycinate

This protocol describes a general and reliable method for the N-Boc protection of amino acid esters.[6][7]

Materials:

-

Methyl L-2-(4-fluorophenyl)glycinate HCl

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

-

Suspend Methyl L-2-(4-fluorophenyl)glycinate HCl (1.0 eq.) in DCM or THF.

-

Add triethylamine (2.2 eq.) dropwise at 0 °C to liberate the free amine. Stir for 15 minutes.

-

Add di-tert-butyl dicarbonate (1.1 eq.) to the mixture.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc-Methyl L-2-(4-fluorophenyl)glycinate.

-

Purify the product by flash column chromatography on silica gel if necessary.

Protocol 1.2: N-Boc Deprotection

This protocol outlines the removal of the Boc group using trifluoroacetic acid.[8][9]

Materials:

-

N-Boc-Methyl L-2-(4-fluorophenyl)glycinate

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

-

Dissolve N-Boc-Methyl L-2-(4-fluorophenyl)glycinate (1.0 eq.) in DCM.

-

Add an equal volume of TFA to the solution at 0 °C.

-

Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.

-

Once the reaction is complete, carefully concentrate the mixture under reduced pressure.

-

Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ to neutralize the excess acid.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate to obtain the deprotected product.

Data Presentation

| Protecting Group | Reagents for Protection | Typical Solvents | Deprotection Conditions | Stability |

| Boc | (Boc)₂O, TEA/DIPEA | DCM, THF | TFA/DCM or HCl/Dioxane | Stable to base, nucleophiles, and hydrogenolysis |

Section 2: The Benzyloxycarbonyl (Cbz) Group: A Classic Choice with Orthogonal Deprotection

The Cbz group, introduced by Bergmann and Zervas, was the first widely used N-protecting group in peptide synthesis.[10] It is stable to both acidic and basic conditions, and its removal via catalytic hydrogenation provides a valuable orthogonal deprotection strategy.[1]

The Rationale for Choosing Cbz Protection

The Cbz group is particularly useful when subsequent reaction steps require either acidic or basic conditions. Its removal by hydrogenolysis is a mild and selective method that is compatible with many other functional groups.[11]

Mechanism of Cbz Protection and Deprotection

Protection: The Cbz group is introduced by reacting the free amine with benzyl chloroformate (Cbz-Cl) in the presence of a base to neutralize the generated HCl.[12]

Deprotection: The most common method for Cbz deprotection is catalytic hydrogenation. In the presence of a palladium catalyst and a hydrogen source (e.g., H₂ gas or a transfer hydrogenation reagent like ammonium formate), the benzyl-oxygen bond is cleaved to release the free amine, toluene, and carbon dioxide.[13][14]

Experimental Protocols

Protocol 2.1: N-Cbz Protection of Methyl L-2-(4-fluorophenyl)glycinate

This protocol is a standard procedure for the N-Cbz protection of amino acids.[15]

Materials:

-

Methyl L-2-(4-fluorophenyl)glycinate HCl

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃)

-

Dioxane/Water or THF/Water

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

-

Dissolve Methyl L-2-(4-fluorophenyl)glycinate HCl (1.0 eq.) in a mixture of dioxane and water.

-

Cool the solution to 0 °C and add Na₂CO₃ (2.2 eq.).

-

Slowly add benzyl chloroformate (1.1 eq.) while maintaining the temperature at 0 °C.

-

Stir the reaction at room temperature for 2-4 hours.

-

Extract the mixture with EtOAc.

-

Wash the organic layer with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Protocol 2.2: N-Cbz Deprotection via Catalytic Transfer Hydrogenation

This protocol utilizes ammonium formate as a hydrogen source, which is often more convenient than using hydrogen gas.[11][12]

Materials:

-

N-Cbz-Methyl L-2-(4-fluorophenyl)glycinate

-

Palladium on carbon (10% Pd/C)

-

Ammonium formate

-

Methanol (MeOH) or Ethanol (EtOH)

-

Celite®

-

Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

-

Dissolve N-Cbz-Methyl L-2-(4-fluorophenyl)glycinate (1.0 eq.) in MeOH or EtOH.

-

Carefully add 10% Pd/C (10-20% by weight of the starting material).

-

Add ammonium formate (5-10 eq.) in portions.

-

Stir the reaction at room temperature, monitoring by TLC. The reaction is often complete within 1-3 hours.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with the solvent.

-

Concentrate the filtrate under reduced pressure to obtain the deprotected product.

Data Presentation

| Protecting Group | Reagents for Protection | Typical Solvents | Deprotection Conditions | Stability |

| Cbz | Cbz-Cl, Na₂CO₃/NaHCO₃ | Dioxane/Water, THF/Water | H₂/Pd-C or Ammonium formate/Pd-C | Stable to acid and base |

Section 3: The 9-Fluorenylmethoxycarbonyl (Fmoc) Group: The Cornerstone of Modern Peptide Synthesis

The Fmoc group is the protecting group of choice for modern solid-phase peptide synthesis (SPPS) due to its base-lability, which allows for an orthogonal protection strategy with acid-labile side-chain protecting groups.[16]

The Rationale for Choosing Fmoc Protection

The Fmoc group is ideal for syntheses where acid-sensitive functionalities are present in the molecule. Its removal under mild basic conditions, typically with piperidine, is highly selective and efficient.[17][18]

Mechanism of Fmoc Protection and Deprotection

Protection: The Fmoc group is typically introduced by reacting the free amine with Fmoc-Cl or Fmoc-OSu (9-fluorenylmethyloxycarbonyl succinimide) under basic conditions.

Deprotection: The Fmoc group is cleaved via a base-catalyzed β-elimination mechanism. A base, most commonly piperidine, abstracts the acidic proton at the C9 position of the fluorene ring, leading to the formation of dibenzofulvene and the free amine. The piperidine also acts as a scavenger for the dibenzofulvene byproduct.[4]

Experimental Protocols

Protocol 3.1: N-Fmoc Protection of Methyl L-2-(4-fluorophenyl)glycinate

This protocol describes a general method for the N-Fmoc protection of amino acids.[2]

Materials:

-

Methyl L-2-(4-fluorophenyl)glycinate HCl

-

9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu)

-

Sodium bicarbonate (NaHCO₃)

-

Dioxane/Water or Acetonitrile/Water

-

Diethyl ether or Ethyl acetate (EtOAc)

-

1 M HCl

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

-

Dissolve Methyl L-2-(4-fluorophenyl)glycinate HCl (1.0 eq.) in a mixture of dioxane and aqueous NaHCO₃ solution.

-

Cool the mixture to 0 °C and add a solution of Fmoc-Cl or Fmoc-OSu (1.05 eq.) in dioxane.

-

Stir the reaction at room temperature overnight.

-

Pour the reaction mixture into ice-water and acidify to pH 2-3 with 1 M HCl.

-

Extract the product with diethyl ether or EtOAc.

-

Wash the organic layer with water and brine, then dry over anhydrous MgSO₄ or Na₂SO₄.

-

Concentrate under reduced pressure and purify the product by recrystallization or column chromatography.

Protocol 3.2: N-Fmoc Deprotection

This protocol uses a standard solution of piperidine in DMF for Fmoc removal.[16][19]

Materials:

-

N-Fmoc-Methyl L-2-(4-fluorophenyl)glycinate

-

Piperidine

-

N,N-Dimethylformamide (DMF)

-

Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

-

Dissolve N-Fmoc-Methyl L-2-(4-fluorophenyl)glycinate (1.0 eq.) in DMF.

-

Add a 20% (v/v) solution of piperidine in DMF.

-

Stir the reaction at room temperature for 10-30 minutes, monitoring by TLC.

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and piperidine.

-

The crude product can be purified by column chromatography or used directly in the next step after co-evaporation with a suitable solvent to remove residual piperidine.

Data Presentation

| Protecting Group | Reagents for Protection | Typical Solvents | Deprotection Conditions | Stability |

| Fmoc | Fmoc-Cl/Fmoc-OSu, NaHCO₃ | Dioxane/Water, ACN/Water | 20% Piperidine in DMF | Stable to acid and hydrogenolysis |

Section 4: Orthogonal Protection Strategies and Considerations for the Methyl Ester

The true power of protecting groups lies in their orthogonal application, allowing for the selective deprotection of one functional group in the presence of others. For Methyl L-2-(4-fluorophenyl)glycinate, the primary concern is the stability of the methyl ester during N-deprotection.

Orthogonality of Boc, Cbz, and Fmoc

The three protecting groups discussed offer a nearly perfect orthogonal set:

-

Boc is removed with acid.

-

Fmoc is removed with base.

-

Cbz is removed by hydrogenolysis.

This orthogonality allows for complex synthetic manipulations. For example, an N-Fmoc protected intermediate can be deprotected with piperidine without affecting a Boc-protected side chain or a Cbz-protected amine elsewhere in the molecule.

Stability of the Methyl Ester

The methyl ester of Methyl L-2-(4-fluorophenyl)glycinate is generally stable under the conditions used for N-Boc and N-Cbz deprotection. However, prolonged exposure to strong bases, such as the piperidine used for Fmoc deprotection, can lead to saponification of the methyl ester.

Expert Insight: While standard Fmoc deprotection protocols (20% piperidine in DMF for 10-30 minutes) are generally compatible with methyl esters, it is crucial to monitor the reaction closely to avoid ester hydrolysis. If saponification is observed, using a milder base like 1,8-diazabicycloundec-7-ene (DBU) in lower concentrations or reducing the reaction time can be effective mitigation strategies.[13] Alternatively, if the free carboxylic acid is the desired product, the Fmoc deprotection and ester saponification can sometimes be achieved in a single step with a stronger base or prolonged reaction time.

Visualization of Protecting Group Strategies

Caption: Workflow for N-protection and deprotection of Methyl L-2-(4-fluorophenyl)glycinate.

Caption: Orthogonal relationship between Boc, Cbz, and Fmoc protecting groups.

Conclusion

The strategic use of protecting groups is fundamental to the successful synthesis of complex molecules derived from Methyl L-2-(4-fluorophenyl)glycinate HCl. The choice between Boc, Cbz, and Fmoc protection should be guided by the specific requirements of the synthetic route, particularly the nature of the subsequent reaction steps. By understanding the chemical principles behind each protecting group and following robust experimental protocols, researchers can effectively navigate the challenges of multi-step synthesis and unlock the full potential of this valuable building block in drug discovery and development.

References

-

Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). Retrieved from [Link]

-

Horsley, P. A., Ruble, J. C., & Onuska, N. P. R. (2026). Rapid and Practical Transfer Hydrogenation for Cleavage of N-Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation. ACS Medicinal Chemistry Letters, 17(1), 44–47. [Link]

-

Gagnon, D., Boudreault, P.-L., & Charette, A. B. (2018). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. Molecules, 23(11), 2829. [Link]

-

Taylor & Francis. (2006, August 16). PREPARATION OF METHYL ESTER DERIVATIVES OF AMINO ACIDS BEARING HYDROLYSABLE N-PROTECTION. Retrieved from [Link]

-

Taddei, M., et al. (2001). Rapid Microwave-Assisted Deprotection of N-Cbz and N-Bn Derivatives. Tetrahedron Letters, 42(30), 5191-5194. Retrieved from [Link]

-

Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Polymers, 1(1), 316-330. [Link]

-

Fields, G. B. (1997). Methods for Removing the Fmoc Group. In Methods in Enzymology (Vol. 289, pp. 17-33). Academic Press. [Link]

-

Vankayala, S. L., & Gunda, P. (2012). An efficient and highly selective deprotection of N-Fmoc-α-amino acid and lipophilic N-Fmoc-dipeptide methyl esters with aluminium trichloride and N,N-dimethylaniline. Journal of Peptide Science, 18(5), 331-336. [Link]

-

Palomo, C., et al. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Journal of the Mexican Chemical Society, 58(2), 164-170. [Link]

-

Li, G., et al. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 13(5), 1111-1119. [Link]

- Google P

-

Total Synthesis. (2024, January 4). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

-

A. A. (2012, May 27). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. International Journal of Chemistry, 4(3). [Link]

-

Choy, J., Jaime-Figueroa, S., Jiang, L., & Wagner, P. (2010). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Synthetic Communications, 40(24), 3841-3850. [Link]

-

Albericio, F., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(5), 2455-2504. [Link]

-

LibreTexts Chemistry. (2021, July 31). 23.13: Protection of Amino Groups in Synthesis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

De Luca, L., Giacomelli, G., & Porcheddu, A. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 27(22), 8031. [Link]

-

Total Synthesis. (2024, January 2). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

-

Mphahlele, M. J., & Maluleka, M. M. (2014). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 4(93), 51229-51235. [Link]

-

PrepChem.com. (n.d.). Synthesis of N-BOC-glycine methyl ester. Retrieved from [Link]

-

Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2019). Amino Acid-Protecting Groups. Chemical Reviews, 119(17), 10275-10344. [Link]

-

Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

-

van der Vorm, S., Hansen, T., van Hengst, J. M. A., Overkleeft, H. S., & van der Marel, G. A. (2016). A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides. The Journal of Organic Chemistry, 81(17), 7487-7497. [Link]

-

Kocienski, P. J. (2005). 1.2 Deprotection: The Concept of Orthogonal Sets. In Protecting Groups (3rd ed., pp. 3-10). Georg Thieme Verlag. [Link]

-

Kim, H., et al. (2000). AN EFFICIENT METHOD OF SYNTHESIZING OPTICALLY PURE N-BOC-4-BROMO-N-METHYL-1-TOSYL-D-TRYPTOPHAN METHYL ESTER, A KEY INTERMEDIATE IN THE SYNTHESIS OF OPTICALLY ACTIVE ERGOT ALKALOIDS. Heterocycles, 53(12), 2685. [Link]

-

Schneider, S. E., & Dzubeck, S. (2000). Synthesis of N -Fmoc-Protected Amino Acid Esters and Peptides. Organic Synthesis, 77, 214. [Link]

-

Hennrich, O., et al. (2024). Altering glycopeptide antibiotic biosynthesis through mutasynthesis allows incorporation of fluorinated phenylglycine residues. RSC Chemical Biology. [Link]

-

Organic Syntheses. (n.d.). benzyloxycarbonyl-l-alanyl-l-cysteine methyl ester. Retrieved from [Link]

-

Biron, E., et al. (2005). An Improved Synthesis of Fmoc- N -methyl-α-amino Acids. The Journal of Organic Chemistry, 70(22), 9043-9046. [Link]

-

van der Vorm, S. (2016). Protective group strategies in carbohydrate and peptide chemistry. Leiden University. [Link]

Sources

- 1. 4-fluorophenylglycine as a label for 19F NMR structure analysis of membrane-associated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. N protection and deprotection of amino acids and it's importance | Filo [askfilo.com]

- 4. peptidechemistry.org [peptidechemistry.org]

- 5. d-nb.info [d-nb.info]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. N-Boc-N-methyl glycine methyl ester synthesis - chemicalbook [chemicalbook.com]

- 8. mcours.net [mcours.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Rapid and Practical Transfer Hydrogenation for Cleavage of N‑Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. thalesnano.com [thalesnano.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. semanticscholar.org [semanticscholar.org]

- 14. Base free transfer hydrogenation using a covalent triazine framework based catalyst - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Organic Syntheses Procedure [orgsyn.org]

Application Note: Large-Scale Synthesis and Resolution of Methyl L-2-(4-fluorophenyl)glycinate Hydrochloride

Target Audience: Process Chemists, API Development Scientists, and Peptide Engineers Compound: Methyl L-2-(4-fluorophenyl)glycinate hydrochloride (CAS: 916602-09-0)[1]

Strategic Overview & Rationale

Methyl L-2-(4-fluorophenyl)glycinate hydrochloride is a highly valued unnatural amino acid (UAA) building block. The para-fluoro substitution on the phenylglycine scaffold significantly enhances the metabolic stability, lipophilicity, and target-binding affinity of peptide-based therapeutics.

Synthesizing this compound at scale presents three distinct chemical challenges: avoiding retro-aldol/retro-Strecker degradation during backbone formation, achieving high enantiomeric purity from a racemic mixture, and preventing amine self-condensation during esterification. This protocol establishes a self-validating, three-stage workflow designed for high-yield, scalable production.

Fig 1: Three-stage synthetic workflow for Methyl L-2-(4-fluorophenyl)glycinate HCl.

Stage 1: Modified Strecker Synthesis of Racemic 4-Fluorophenylglycine

Mechanistic Causality

The classical Strecker synthesis (utilizing ammonia and sodium cyanide) of 4-fluorophenylglycine is notoriously inefficient, often yielding <45% product. This failure is driven by a retro-Strecker reaction during the acidic/basic hydrolysis phase, where the intermediate eliminates hydrogen cyanide (HCN) and reverts to the starting 4-fluorobenzaldehyde ([2]).

To circumvent this thermodynamic trap, we employ a bisulfite-mediated addition of benzylamine and cyanide. This generates a highly stable N-benzyl aminonitrile intermediate. Subsequent controlled hydrolysis and catalytic transfer hydrogenation (CTH) debenzylation completely bypass the retro-Strecker pathway, elevating the overall yield to >75%[2].

Step-by-Step Protocol

-

Bisulfite Adduct Formation: In a 50 L glass-lined reactor, suspend 4-fluorobenzaldehyde (1.0 eq) in an aqueous solution of sodium bisulfite (1.1 eq). Stir vigorously for 1 hour at 20°C.

-

Cyanation: Slowly add benzylamine (1.05 eq) followed by sodium cyanide (1.1 eq), strictly maintaining the internal temperature below 30°C to control the exotherm. Stir for 12 hours, then partition and extract the N-benzyl aminonitrile intermediate using isopropyl acetate.

-

Hydrolysis: Dissolve the crude aminonitrile in DMSO. Add potassium carbonate (0.4 eq) and 30% aqueous hydrogen peroxide (3.5 eq) dropwise, keeping the temperature <35°C to form the amide[2]. Follow with 6M HCl reflux to yield N-benzyl-4-fluorophenylglycine.

-

Debenzylation (CTH): Transfer the intermediate to a hydrogenation vessel. Add 10% Pd/C and ammonium formate in methanol. Heat to 60°C until debenzylation is complete. Filter through Celite, concentrate, and recrystallize from water to isolate racemic 4-fluorophenylglycine.

Stage 2: Diastereomeric Resolution via (+)-10-Camphorsulfonic Acid

Mechanistic Causality

Separating the L-(S)-enantiomer from the racemate requires exploiting differential solubility. We utilize (+)-10-camphorsulfonic acid (CSA) as the chiral resolving agent. By leveraging the principles of "Dutch Resolution"—specifically, the tendency of structurally related families of compounds to form mixed crystals—the (+)-10-CSA salt of the desired L-enantiomer selectively crystallizes out of solution, leaving the D-enantiomer in the mother liquor ([3]).

Step-by-Step Protocol

-

Salt Formation: Suspend racemic 4-fluorophenylglycine (1.0 eq) and (+)-10-camphorsulfonic acid (1.0 eq) in a 9:1 (v/v) mixture of acetic acid and water. Heat the slurry to 85°C until a homogeneous, clear solution is achieved.

-

Controlled Crystallization: Cool the solution to 40°C. Seed the mixture with 1% w/w enantiopure L-4-fluorophenylglycine-(+)-10-CSA salt. Continue cooling to 15°C at a strict ramp rate of 5°C/hour to promote highly ordered, high-purity crystal lattice formation[3].

-

Isolation & Neutralization: Vacuum filter the diastereomeric salt and wash with cold acetic acid. Suspend the isolated salt in deionized water and adjust the pH to 6.0 using 2M NaOH. The enantiopure L-4-fluorophenylglycine will precipitate as a white solid. Filter, wash, and dry in vacuo.

Stage 3: Thionyl Chloride-Mediated Esterification

Mechanistic Causality

The final transformation requires esterifying the carboxylic acid while simultaneously forming the hydrochloride salt. Thionyl chloride ( SOCl2 ) reacts with methanol to generate anhydrous HCl and SO2 in situ. The HCl protonates the primary amine, protecting it from self-condensation (e.g., diketopiperazine formation) while acting as a potent acid catalyst for the Fischer esterification ([4]). Thermal control is critical: temperatures >65°C lead to product degradation, while temperatures <55°C result in incomplete conversion.

Fig 2: Step-by-step esterification mechanism and process control parameters.

Step-by-Step Protocol

-

Suspension: In a dry, glass-lined reactor, suspend L-4-fluorophenylglycine (1.0 eq) in anhydrous methanol (25x mass ratio relative to the amino acid) and stir at 20°C[4].

-

Chlorination/Acidification: Slowly add thionyl chloride (1.2 eq) via a constant pressure dropping funnel over 1.5 hours. Strictly control the exotherm to ensure the internal temperature remains below 55°C [4].

-

Reflux: Once the addition is complete, heat the reactor to 60°C and maintain reflux for 2 hours to drive the esterification to completion[4].

-

Azeotropic Distillation: Cool the reactor to 45°C. Add cyclohexane as an entrainer and perform vacuum azeotropic distillation (0.05 MPa) to strip away excess methanol, water, and residual SOCl2 [4].

-

Crystallization: Cool the concentrated mixture to 15°C at a controlled rate. Stir for 50 minutes to allow complete crystallization of the methyl ester hydrochloride salt[4]. Filter, wash the cake with cold methanol (5°C), and dry under vacuum at 55°C for 3 hours.

Quantitative Data & Quality Control

The following table summarizes the expected analytical metrics for a self-validating scale-up campaign:

| Synthesis Stage | Target Intermediate / Product | Expected Yield (%) | Target Purity (HPLC) | Enantiomeric Excess (ee) | Key Analytical Metric |

| 1. Strecker Synthesis | Racemic 4-Fluorophenylglycine | 75 - 77% | > 99.0% | N/A | Melting Point: 270-272°C |

| 2. Chiral Resolution | L-4-Fluorophenylglycine | 60 - 65% | > 99.0% | > 99.0% | [α]20/D +138° (1M HCl) |

| 3. Esterification | Methyl L-2-(4-fluorophenyl)glycinate HCl | 85 - 90% | > 98.5% | > 99.0% | MW: 219.64 g/mol |

References

-

Title: A Facile Synthesis of Substituted Phenylglycines Source: Synthetic Communications (Taylor & Francis) URL: [Link]

-

Title: Dutch resolution of racemic 4-hydroxy- and 4-fluorophenylglycine with mixtures of phenylglycine and (+)-10-camphorsulfonic acid Source: ResearchGate URL: [Link]

- Title: CN104829478B - A kind of preparation technology of D-phenylglycine methyl ester hydrochloride crystal Source: Google Patents URL

Sources

- 1. (S)-Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride 97% | CAS: 916602-09-0 | AChemBlock [achemblock.com]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. CN104829478B - A kind of preparation technology of D-phenylglycine methyl ester hydrochloride crystal - Google Patents [patents.google.com]

Application Note: Derivatization of Methyl L-2-(4-fluorophenyl)glycinate HCl for GC-MS/FID Analysis

Introduction & Mechanistic Rationale

The quantitative analysis of amino acid esters via Gas Chromatography (GC) presents distinct physicochemical challenges. Methyl L-2-(4-fluorophenyl)glycinate HCl is a fluorinated unnatural amino acid derivative characterized by a protected carboxyl group (methyl ester) and a free primary amine that exists as a protonated hydrochloride salt.